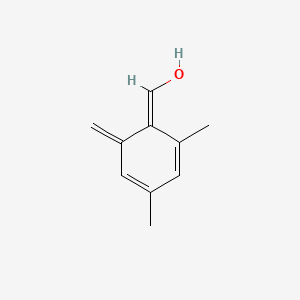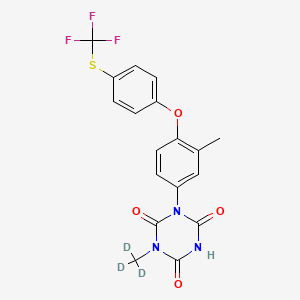
Toltrazuril-d3
Vue d'ensemble
Description
Toltrazuril-d3 is a deuterated form of toltrazuril, an antiparasitic medication primarily used to treat coccidiosis in animals. Coccidiosis is a parasitic disease caused by coccidia, which are microscopic, spore-forming, single-celled obligate intracellular parasites belonging to the apicomplexan class Conoidasida . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of toltrazuril due to its stable isotope labeling.
Applications De Recherche Scientifique
Toltrazuril-d3 is widely used in scientific research for various applications:
Mécanisme D'action
Target of Action
Toltrazuril-d3, a derivative of Toltrazuril, primarily targets coccidia , which are microscopic, spore-forming, single-celled obligate intracellular parasites belonging to the apicomplexan class Conoidasida . These parasites are responsible for causing coccidiosis, a parasitic disease prevalent in various animals .
Mode of Action
This compound interferes with the protozoa’s ability to reproduce . It disrupts the division of the protozoal nucleus and damages the cell membrane of the parasites . This action results in the destruction of the coccidia at all stages of their life cycle .
Biochemical Pathways
This compound induces changes in the fine structure of coccidian development stages . These changes are mainly due to a swelling of the endoplasmic reticulum and of the Golgi apparatus, abnormalities in the peri-nuclear space, and disturbances in nuclear division . This compound leads to a reduction of enzymes of the respiratory chain of the parasites .
Pharmacokinetics
Following a single oral administration of this compound, the compound is rapidly converted to the short-lived intermediary metabolite toltrazuril sulfoxide (TZR-SO), and then metabolized to the reactive toltrazuril sulfone (TZR-SO2) . TZR-SO2 is more slowly eliminated, with average half-lives of 231 and 245 hours, compared with this compound or TZR-SO . This long-terminal half-life of TZR-SO2 enables the persistent clinical efficacy in the treatment of coccidiosis .
Result of Action
The result of this compound’s action is the destruction of the coccidia at all stages of their life cycle . This disruption of the protozoa’s ability to reproduce effectively treats coccidiosis in various animals .
Analyse Biochimique
Biochemical Properties
Toltrazuril-d3 plays a significant role in biochemical reactions by interfering with the intracellular development of protozoan parasites. It interacts with various enzymes and proteins involved in the parasite’s cellular respiration and pyrimidine synthesis. Specifically, this compound inhibits the enzymes responsible for the synthesis of pyrimidines, which are essential for DNA and RNA synthesis in the parasites . This inhibition disrupts the parasite’s ability to reproduce and survive within the host.
Cellular Effects
This compound exerts profound effects on different cell types and cellular processes. In protozoan parasites, it disrupts cellular respiration and pyrimidine synthesis, leading to impaired energy production and nucleic acid synthesis . In host cells, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in immune responses, such as interleukin-2 (IL-2), interleukin-10 (IL-10), and tumor necrosis factor-alpha (TNF-α) . These changes can enhance the host’s immune response to the parasitic infection.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes involved in pyrimidine synthesis, inhibiting their activity and preventing the production of essential nucleotides . Additionally, this compound interferes with the electron transport chain in the parasite’s mitochondria, disrupting ATP production and leading to energy depletion . These combined effects result in the death of the protozoan parasites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions. Studies have shown that this compound maintains its efficacy for up to 14 days post-administration, with a gradual decline in activity over time . Long-term exposure to this compound can lead to adaptive changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively controls coccidiosis without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including gastrointestinal disturbances and liver toxicity . The threshold for these adverse effects varies among different animal species, highlighting the importance of dose optimization in veterinary applications.
Metabolic Pathways
This compound is metabolized through several pathways, primarily involving its conversion to toltrazuril sulfoxide and toltrazuril sulfone . These metabolites retain antiprotozoal activity and contribute to the overall efficacy of the compound. The metabolic conversion involves enzymes such as cytochrome P450, which facilitate the oxidation of this compound . The metabolites are then excreted through the liver and kidneys.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins . It accumulates in the intestinal tissues, where it exerts its antiparasitic effects . The compound is also distributed to other tissues, including the liver and kidneys, where it undergoes further metabolism and excretion .
Subcellular Localization
This compound localizes to specific subcellular compartments, including the mitochondria and endoplasmic reticulum . This localization is crucial for its activity, as it allows the compound to interact with the enzymes and proteins involved in pyrimidine synthesis and cellular respiration . Post-translational modifications, such as phosphorylation, may also influence the subcellular targeting of this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Toltrazuril-d3 can be synthesized through a multi-step process involving the introduction of deuterium atoms into the toltrazuril molecule. The synthesis typically starts with the preparation of the intermediate compounds, followed by the incorporation of deuterium. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to monitor the incorporation of deuterium and ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Toltrazuril-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to toltrazuril sulfoxide and toltrazuril sulfone.
Reduction: Reduction of the sulfoxide and sulfone back to the parent compound.
Substitution: Reactions involving the replacement of functional groups in the molecule
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions
Major Products
The major products formed from these reactions include toltrazuril sulfoxide, toltrazuril sulfone, and other derivative compounds depending on the specific reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **Diclaz
Toltrazuril: The non-deuterated form, used widely in veterinary medicine.
Propriétés
IUPAC Name |
1-[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]-3-(trideuteriomethyl)-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O4S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)28-12-4-6-13(7-5-12)29-18(19,20)21/h3-9H,1-2H3,(H,22,25,26)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCINXEZVIIVXFU-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)NC(=O)N(C1=O)C2=CC(=C(C=C2)OC3=CC=C(C=C3)SC(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016408 | |
| Record name | Toltrazuril-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353867-75-0 | |
| Record name | Toltrazuril-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1353867-75-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A: Zhao et al. utilize Toltrazuril-d3 as an internal standard in their HPLC-MS/MS method for detecting anticoccidial drug residues in chicken meat. [] Internal standards are crucial for analytical accuracy as they help account for variations during sample preparation and analysis. Since this compound is a deuterated form of Toltrazuril, it shares similar chemical properties but possesses a distinct mass, making it distinguishable during mass spectrometry analysis. This allows researchers to accurately quantify the concentration of target analytes in the chicken meat samples.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



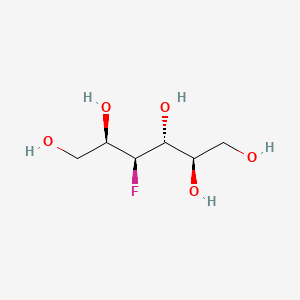
![3-Deoxy-3-fluoro-D-[1-13C]glucose](/img/structure/B583550.png)
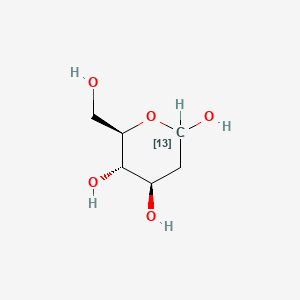
![2'-Deoxyguanosine-[1-13C] Monohydrate](/img/structure/B583552.png)

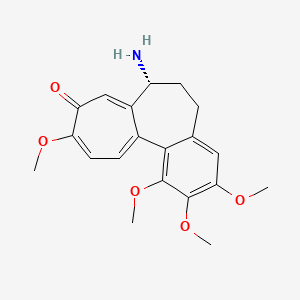
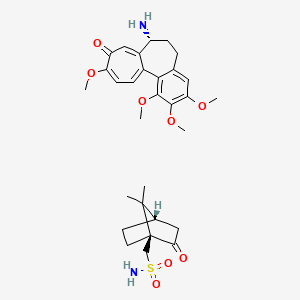
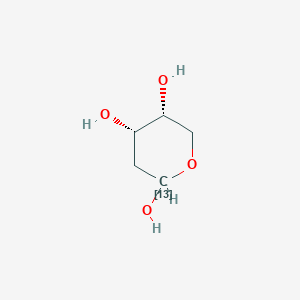
![5-Methyl-1H-imidazo[4,5-f]quinoline](/img/structure/B583561.png)
